3-[(4-bromo-2-fluorophenyl)amino]-2-methylpropanenitrile
CAS No.: 1099685-65-0
Cat. No.: VC7588908
Molecular Formula: C10H10BrFN2
Molecular Weight: 257.106
* For research use only. Not for human or veterinary use.
![3-[(4-bromo-2-fluorophenyl)amino]-2-methylpropanenitrile - 1099685-65-0](/images/structure/VC7588908.png)
Specification
CAS No. | 1099685-65-0 |
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Molecular Formula | C10H10BrFN2 |
Molecular Weight | 257.106 |
IUPAC Name | 3-(4-bromo-2-fluoroanilino)-2-methylpropanenitrile |
Standard InChI | InChI=1S/C10H10BrFN2/c1-7(5-13)6-14-10-3-2-8(11)4-9(10)12/h2-4,7,14H,6H2,1H3 |
Standard InChI Key | YKRSQXWIPMFUGP-UHFFFAOYSA-N |
SMILES | CC(CNC1=C(C=C(C=C1)Br)F)C#N |
Introduction
Chemical Structure and Nomenclature
Systematic Identification
The IUPAC name 3-[(4-bromo-2-fluorophenyl)amino]-2-methylpropanenitrile defines its structure unambiguously:
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Core framework: A three-carbon chain (propanenitrile) with a nitrile group (-C≡N) at position 1.
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Substituents:
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A methyl group (-CH3) at position 2.
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An amino group (-NH-) at position 3, connected to a 4-bromo-2-fluorophenyl ring.
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The molecular formula is C₁₀H₁₀BrFN₂, with a molecular weight of 257.11 g/mol.
Structural Features
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Aromatic ring: The bromine and fluorine substituents introduce steric and electronic effects, influencing reactivity. Bromine’s electronegativity (2.96) and fluorine’s high electronegativity (3.98) create electron-deficient regions, directing electrophilic substitution to specific positions.
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Nitrile group: Polar and capable of hydrogen bonding, this group enhances solubility in polar aprotic solvents (e.g., dimethylformamide).
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Steric hindrance: The methyl group at position 2 and the bulky aryl moiety may restrict rotational freedom, affecting conformational stability.
Synthesis and Reaction Pathways
Key Synthetic Strategies
While no direct synthesis of 3-[(4-bromo-2-fluorophenyl)amino]-2-methylpropanenitrile is documented, analogous compounds suggest plausible routes:
Nucleophilic Aromatic Substitution
Starting material: 4-Bromo-2-fluoroaniline.
Reagent: 2-Methyl-3-bromopropanenitrile.
Conditions:
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Base (e.g., K₂CO₃) in polar aprotic solvents (acetonitrile or DMF).
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Temperature: 80–100°C.
Mechanism: The amino group acts as a nucleophile, displacing bromide from the nitrile-bearing alkyl chain.
Reductive Amination
Starting materials:
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4-Bromo-2-fluorobenzaldehyde.
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2-Methylpropanenitrile-3-amine.
Conditions: -
Reducing agent (e.g., NaBH₃CN).
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Solvent: Methanol or THF.
Mechanism: Formation of an imine intermediate followed by reduction to the secondary amine.
Optimization Challenges
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Regioselectivity: Competing reactions at the bromine or fluorine sites may require protective groups.
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Byproduct formation: Steric hindrance from the methyl group could lead to incomplete substitution.
Physicochemical Properties
Predicted Properties
Property | Value/Description |
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Molecular weight | 257.11 g/mol |
LogP (partition coefficient) | ~2.8 (estimated via XLOGP3) |
Solubility | Poor in water (<0.1 mg/mL); soluble in DMSO, DMF |
Melting point | 120–125°C (theoretical) |
Boiling point | Decomposes before boiling |
Spectroscopic Data
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IR spectroscopy:
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Nitrile stretch: ~2240 cm⁻¹.
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N-H stretch: ~3350 cm⁻¹.
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¹H NMR (CDCl₃):
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Aromatic protons: δ 7.2–7.8 ppm (multiplet).
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Methyl group: δ 1.2 ppm (doublet).
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¹³C NMR:
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Nitrile carbon: δ 120 ppm.
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Parameter | Assessment |
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Acute toxicity | Likely harmful if ingested/inhaled |
Skin irritation | Moderate (nitriles are irritants) |
Environmental impact | Persistent due to aromatic halogenation |
Precautions
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Use nitrile gloves and fume hoods during handling.
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Store in airtight containers under inert gas (N₂).
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